2-(3-Ethoxyphenyl)nicotinic acid, 95%
Description
2-(3-Ethoxyphenyl)nicotinic acid is a synthetic nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-ethoxyphenyl group at position 2. The ethoxy group (–OCH₂CH₃) is electron-donating, influencing the compound's electronic properties, solubility, and reactivity. With a purity of 95%, this compound is typically used in pharmaceutical and agrochemical research as a building block or intermediate. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous nicotinic acid derivatives .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)13-12(14(16)17)7-4-8-15-13/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLUXBWRPPCUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687498 | |
| Record name | 2-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-03-5 | |
| Record name | 2-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly impact physicochemical properties:
- Ethoxy vs.
- Chloro and Trifluoroethoxy : Electron-withdrawing groups like Cl⁻ () and CF₃CH₂O⁻ () increase the acidity of the carboxylic acid group (pKa reduction) compared to ethoxy .
Physicochemical Properties and Stability
Melting Points and Solubility
Stability Under Oxidative Conditions
- Aerobic Degradation : Unlike nicotinic acid, which undergoes ring opening by Pseudomonas fluorescens, the ethoxyphenyl group may protect the pyridine ring from oxidation, as seen in inert analogs with modified carboxyl groups .
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